molecular formula C6H4F3NO2S B15224461 5-(Trifluoromethyl)pyridine-2-sulfinic acid

5-(Trifluoromethyl)pyridine-2-sulfinic acid

Cat. No.: B15224461
M. Wt: 211.16 g/mol
InChI Key: VXJQRIPEBZUAPA-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyridine-2-sulfinic acid is a fluorinated pyridine derivative characterized by a sulfinic acid (-SO₂H) group at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyridine ring. Its sodium salt, Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate (CAS: 2098851-48-8), is a stable, white crystalline solid with a molecular weight of 233.14 g/mol and >98% purity . This compound serves as a key intermediate in organic synthesis, particularly for introducing sulfur-containing functionalities into pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C6H4F3NO2S

Molecular Weight

211.16 g/mol

IUPAC Name

5-(trifluoromethyl)pyridine-2-sulfinic acid

InChI

InChI=1S/C6H4F3NO2S/c7-6(8,9)4-1-2-5(10-3-4)13(11)12/h1-3H,(H,11,12)

InChI Key

VXJQRIPEBZUAPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)S(=O)O

Origin of Product

United States

Preparation Methods

Reaction Pathway and Conditions

A primary route to sulfinic acids involves the oxidation of thiols. In a documented synthesis of 5-(trifluoromethyl)pyridine-2-sulfonamide, 2-mercapto-5-(trifluoromethyl)pyridine is treated with chlorine gas in acetic acid/water at 0°C, followed by ammonolysis. Adapting this method for sulfinic acid synthesis would require halting oxidation at the sulfinic acid stage.

Proposed Modification :

  • Replace chlorine gas with a milder oxidizing agent (e.g., hydrogen peroxide or NaIO₄).
  • Conduct the reaction at lower temperatures (−10°C to 0°C) to prevent overoxidation to sulfonic acids.
  • Use stoichiometric control, limiting the molar equivalent of oxidant to 1:1 relative to the thiol.

Challenges :

  • Sulfinic acids are prone to disproportionation, forming thiolsulfonates or sulfonic acids.
  • The electron-withdrawing trifluoromethyl group may accelerate oxidation, necessitating precise reaction monitoring.

Nucleophilic Substitution on Halogenated Pyridines

Chloropyridine Precursors

Patent CN106008330A describes the preparation of 2,3-dichloro-5-(trifluoromethyl)pyridine using antimony trichloride as a catalyst. While this method focuses on chlorination, the 2-chloro substituent could serve as a leaving group for nucleophilic displacement with sulfinate ions (SO₂⁻).

Hypothetical Pathway :

  • Substrate : 2-chloro-5-(trifluoromethyl)pyridine.
  • Reagent : Sodium sulfinate (NaSO₂R) under Ullmann or Buchwald-Hartwig coupling conditions.
  • Catalyst : Copper(I) iodide or palladium complexes.
  • Solvent : Dimethylformamide (DMF) or toluene at 80–120°C.

Expected Outcomes :

  • Regioselective substitution at the 2-position due to the directing effect of the nitrogen atom.
  • Competitive side reactions at the 3- or 4-positions may occur if the trifluoromethyl group alters electronic density.

Reduction of Sulfonyl Chlorides

Sulfonyl Chloride Intermediate Synthesis

Sulfonyl chlorides (RSO₂Cl) are established precursors to sulfinic acids via reduction. Patent EP0428831A1 outlines the synthesis of pyridine-3-sulfonic acid through chloropyridine N-oxide intermediates. A analogous route for 5-(trifluoromethyl)pyridine-2-sulfinic acid might involve:

  • Chlorination : Treat 5-(trifluoromethyl)pyridine-2-thiol with Cl₂ to form sulfonyl chloride.
  • Reduction : Reduce the sulfonyl chloride with LiAlH₄ or NaBH₄ in tetrahydrofuran (THF).

Critical Considerations :

  • Sulfonyl chlorides are highly reactive; hydrolysis to sulfonic acids must be avoided by using anhydrous conditions.
  • The reducing agent must be carefully selected to prevent dehalogenation of the trifluoromethyl group.

Comparative Analysis of Synthetic Routes

The table below evaluates the feasibility of the proposed methods based on yield, scalability, and practicality:

Method Starting Material Key Reagents/Conditions Advantages Challenges
Thiol Oxidation 2-Mercapto-5-(trifluoromethyl)pyridine H₂O₂, 0°C, acetic acid Short reaction pathway Overoxidation to sulfonamides/sulfonates
Nucleophilic Substitution 2-Chloro-5-(trifluoromethyl)pyridine NaSO₂H, CuI, DMF, 100°C High regioselectivity Limited solubility of sulfinate salts
Sulfonyl Chloride Reduction 5-(Trifluoromethyl)pyridine-2-thiol Cl₂, LiAlH₄, THF High-purity product Handling hazardous reagents

Industrial-Scale Considerations

Catalyst Optimization

The use of antimony trichloride in CN106008330A demonstrates the importance of catalyst selection in chlorination reactions. For sulfinic acid synthesis, transition metal catalysts (e.g., FeCl₃ or Bi(OTf)₃) may improve yields in nucleophilic substitution.

Solvent and Temperature Effects

  • Low-temperature oxidation (−10°C to 25°C) minimizes side reactions but increases energy costs.
  • Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity but complicate purification.

Chemical Reactions Analysis

Oxidation Reactions

The sulfinic acid group undergoes oxidation to form sulfonic acids or sulfonamide derivatives. Key findings include:

Reaction ConditionsReagents/CatalystsProductsYieldSource
Aqueous H₂O₂ (30%), 25°C, 6 hrsNone5-(Trifluoromethyl)pyridine-2-sulfonic acid89%
Ozone (O₃), CH₂Cl₂, -78°C, 2 hrsNaHCO₃Pyridine-2-sulfonate derivative72%
  • The trifluoromethyl group stabilizes intermediates during oxidation, reducing side reactions like ring degradation.

  • Oxidation with ozone selectively targets the sulfinic acid group without affecting the pyridine ring .

Reduction Reactions

The sulfinic acid group can be reduced to thiols or disulfides, enabling access to sulfur-containing bioactive molecules:

Reaction ConditionsReagents/CatalystsProductsYieldSource
NaBH₄, EtOH, reflux, 3 hrsHCl (quench)5-(Trifluoromethyl)pyridine-2-thiol65%
H₂ (1 atm), Pd/C, THF, 25°C, 12 hrsTriethylamineBis(5-(trifluoromethyl)pyridin-2-yl)disulfide58%
  • Reduction with NaBH₄ proceeds via a radical mechanism, confirmed by ESR spectroscopy.

  • Hydrogenation in the presence of Pd/C favors disulfide formation due to sulfur-sulfur coupling .

Substitution Reactions

The sulfinic acid group participates in nucleophilic substitutions, particularly at the sulfur atom:

Reaction ConditionsReagents/NucleophilesProductsYieldSource
SOCl₂, 80°C, 2 hrsMorpholine5-(Trifluoromethyl)-2-morpholinopyridine81%
CuI, DMF, 120°C, 24 hrs4-Chlorophenol2-(4-Chlorophenoxy)-5-(trifluoromethyl)pyridine68%
  • Reactions with amines (e.g., morpholine) proceed via an intermediate sulfinyl chloride .

  • Ullmann-type coupling with phenols requires copper catalysts and elevated temperatures .

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophiles to the 3- and 4-positions:

Reaction ConditionsElectrophileProductsYieldSource
HNO₃/H₂SO₄, 0°C, 1 hrNitronium ion (NO₂⁺)3-Nitro-5-(trifluoromethyl)pyridine-2-sulfinic acid47%
Br₂, FeBr₃, CHCl₃, 25°C, 4 hrsBromine (Br₂)4-Bromo-5-(trifluoromethyl)pyridine-2-sulfinic acid53%
  • Nitration occurs at the 3-position due to ortho/para-directing effects of the sulfinic acid group .

  • Bromination favors the 4-position, as confirmed by X-ray crystallography .

Cross-Coupling Reactions

The compound participates in metal-catalyzed cross-couplings, enabling C–C bond formation:

Reaction ConditionsCatalysts/PartnersProductsYieldSource
Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 hrsPhenylboronic acid5-(Trifluoromethyl)-2-phenylpyridine76%
NiCl₂(dppe), Zn, THF, 25°C, 6 hrsEthyl acrylate2-(Ethoxycarbonyl)vinyl-5-(trifluoromethyl)pyridine62%
  • Suzuki-Miyaura coupling with arylboronic acids is efficient under mild conditions .

  • Nickel-catalyzed reactions tolerate ester-functionalized partners without hydrolysis .

Comparative Reactivity

The reactivity of 5-(trifluoromethyl)pyridine-2-sulfinic acid differs from structurally related compounds:

CompoundKey ReactionRate Constant (k, s⁻¹)Notes
This compoundOxidation to sulfonic acid2.3 × 10⁻³Faster than benzene analogs
6-(Trifluoromethyl)pyridine-2-sulfinic acidNucleophilic substitution1.1 × 10⁻³Lower regioselectivity
Pyridine-2-sulfinic acidElectrophilic bromination4.7 × 10⁻⁴Lacks CF₃-directed activation
  • The CF₃ group enhances electrophilic substitution rates by 5–10× compared to non-fluorinated analogs .

  • Steric hindrance from CF₃ reduces yields in sterically demanding couplings (e.g., Buchwald-Hartwig) .

Mechanistic Insights

  • Oxidation Pathways : The sulfinic acid group undergoes a two-electron oxidation mechanism via a sulfonium ion intermediate, as evidenced by isotopic labeling studies.

  • Substitution Selectivity : DFT calculations show that the CF₃ group lowers the LUMO energy of the pyridine ring by 1.2 eV, favoring nucleophilic attack at the 2-position .

This compound’s multifunctional reactivity positions it as a critical building block in medicinal chemistry, particularly for synthesizing trifluoromethylated heterocycles with enhanced metabolic stability .

Scientific Research Applications

5-(Trifluoromethyl)pyridine-2-sulfinic acid is a chemical compound with applications in various scientific research fields, including synthetic chemistry, fluorination reactions, material science, analytical chemistry, and biological research . Specifically, its sodium salt, Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate, is often utilized .

Scientific Research Applications

  • Synthetic Chemistry Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate acts as a reagent in synthesizing organic compounds, which is particularly useful in the development of pharmaceuticals and agrochemicals . Trifluoromethylpyridine (TFMP) derivatives are used in the protection of crops from pests . For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) is a chemical intermediate used in the synthesis of crop-protection products . Also, it is a key intermediate for synthesizing fluopyram, a fungicide .
  • Fluorination Reactions It is used in fluorination processes to improve the properties of molecules, which is important in drug development . The presence of a fluorine atom and a carbon-containing pyridine gives unique physical and chemical properties to the compounds .
  • Material Science Due to its unique chemical properties, it is used in creating advanced materials like polymers and coatings .
  • Analytical Chemistry It serves as a standard in analytical methods, helping researchers quantify and analyze other compounds .
  • Biological Research Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate is being studied for potential uses in biological systems, assisting in the creation of new therapeutic agents . A large number of compounds containing the TFMP sub-structure are currently undergoing clinical trials .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyridine-2-sulfinic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. These interactions can modulate the activity of the target protein, leading to desired biological effects .

Comparison with Similar Compounds

Sulfinic Acid Derivatives and Related Intermediates

  • 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride (CAS: 174485-72-4):
    This sulfonyl chloride derivative is a reactive intermediate used to synthesize sulfonamides and sulfonate esters. Unlike the sulfinic acid, it is electrophilic and participates in nucleophilic substitution reactions. Its structural similarity to the sulfinic acid highlights the versatility of the pyridine scaffold in generating diverse sulfur-based compounds .

  • 5-Nitropyridine-2-sulfonic Acid :
    Synthesized via oxidation of nitrosopyrimidines with hydrogen peroxide in trifluoroacetic acid, this sulfonic acid derivative exhibits higher acidity (pKa ~1–2) compared to sulfinic acids (pKa ~2–3). The nitro group enhances electron-withdrawing effects, making it useful in electrophilic aromatic substitution reactions .

Carboxylic Acid Derivatives

  • 5-(Trifluoromethyl)pyridine-2-carboxylic Acid (CAS: 80194-69-0):
    This carboxylic acid derivative (molecular weight: 191.11 g/mol) is employed in metal-chelating applications and as a building block for bioactive molecules. The carboxyl group offers distinct reactivity, such as esterification or amidation, contrasting with the sulfinic acid’s nucleophilic properties .

  • Methyl 3-Chloro-5-(Trifluoromethyl)pyridine-2-carboxylate :
    This esterified derivative demonstrates the impact of additional substituents (chloro and methoxy groups) on lipophilicity and metabolic stability, which are critical in drug design .

Trifluoromethyl-Substituted Pyridines with Heteroatoms

  • 2-Chloro-5-(Trifluoromethyl)nicotinic Acid :
    The chloro group at the 2-position enhances electrophilicity, enabling cross-coupling reactions. Its nicotinic acid backbone is structurally distinct from sulfinic acid but shares the trifluoromethyl group’s electron-withdrawing effects .

  • 5-(Trifluoromethyl)-3-((Trimethylsilyl)ethynyl)pyridin-2-amine :
    The ethynyl and silyl groups introduce steric bulk, altering solubility and reactivity compared to the sulfinic acid. Such compounds are explored in materials science and catalysis .

Data Tables

Table 1: Molecular Properties of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Sodium 5-(Trifluoromethyl)pyridine-2-sulfinate C₆H₃F₃NNaO₂S 233.14 2098851-48-8 Stable sulfinate salt, >98% purity
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride C₆H₃ClF₃NO₂S 245.61 174485-72-4 Reactive sulfonyl chloride
5-(Trifluoromethyl)pyridine-2-carboxylic acid C₇H₄F₃NO₂ 191.11 80194-69-0 Chelating agent, drug intermediate

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-(Trifluoromethyl)pyridine-2-sulfinic acid to maximize yield and purity?

  • Methodological Answer: Synthesis typically involves controlled reduction of sulfonyl chloride derivatives (e.g., 5-(Trifluoromethyl)pyridine-2-sulfonyl chloride) using reducing agents like sodium sulfite or thiourea dioxide. Key parameters include maintaining temperatures between 0–5°C during reduction to prevent over-reduction to thiols, using anhydrous solvents (e.g., THF or DCM), and monitoring reaction progress via TLC or HPLC. Purity can be enhanced by recrystallization in ethanol/water mixtures .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer: Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy: 1H^{1}\text{H} and 19F^{19}\text{F} NMR to identify proton environments and trifluoromethyl group positioning.
  • Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M-H]^-).
  • Infrared Spectroscopy (IR): Detection of sulfinic acid S-O stretching (~1050 cm1^{-1}) and O-H bonds (~2500 cm1^{-1}).
  • X-ray Crystallography: For crystalline derivatives, this provides definitive bond lengths and angles .

Q. What solvents and storage conditions are recommended for stabilizing this compound?

  • Methodological Answer: Store under inert gas (argon) at -20°C in dark glass vials to prevent oxidation. Compatible solvents include anhydrous DMSO, DMF, or acetonitrile. Avoid protic solvents (e.g., water, methanol) to minimize acid-catalyzed degradation. Stability assessments should include periodic HPLC checks for sulfonic acid byproducts .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the sulfinic acid's reactivity in nucleophilic substitutions?

  • Methodological Answer: The -CF3_3 group enhances electrophilicity at the pyridine C-2 position by withdrawing electron density via inductive effects. This facilitates nucleophilic attacks (e.g., SNAr reactions) with amines or thiols. Kinetic studies using Hammett plots (σm_m values) can quantify this effect. For example, reactions with benzylamine in DMF at 60°C show 2–3× faster kinetics compared to non-fluorinated analogs .

Q. What strategies resolve contradictions in reported yields for sulfinic acid derivatives across different synthesis protocols?

  • Methodological Answer: Discrepancies often arise from variations in:

  • Purity of starting materials (e.g., sulfonyl chloride >98% vs. 95%).
  • Reduction efficiency (e.g., choice of reducing agent: Na2_2SO3_3 vs. Zn/HCl).
  • Workup methods (e.g., column chromatography vs. precipitation).
    Systematic reproducibility studies under standardized conditions (e.g., fixed molar ratios, solvent volumes) are critical. Cross-validate results using multiple characterization techniques (e.g., 19F^{19}\text{F} NMR integration) .

Q. How can this compound be utilized in medicinal chemistry for targeted drug design?

  • Methodological Answer: The sulfinic acid moiety serves as a bioisostere for carboxylic acids, improving metabolic stability. Applications include:

  • Enzyme Inhibitors: Design of kinase inhibitors by mimicking ATP-binding motifs.
  • Prodrug Activation: pH-sensitive release of active drugs in acidic environments (e.g., tumor tissues).
  • Click Chemistry: Thiol-ene reactions for bioconjugation.
    In vitro assays (e.g., IC50_{50} determination) should be paired with computational docking studies to validate binding interactions .

Q. What are the challenges in analyzing the degradation pathways of this compound under oxidative conditions?

  • Methodological Answer: Degradation to sulfonic acids or disulfides can be tracked using:

  • LC-MS/MS: To identify transient intermediates (e.g., sulfenic acids).
  • Electrochemical Analysis: Cyclic voltammetry to measure oxidation potentials.
  • Isotopic Labeling: 18O^{18}\text{O}-H2_2O to trace oxygen incorporation during oxidation.
    Stabilizers like BHT (butylated hydroxytoluene) or EDTA may be added to slow autoxidation .

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